molecular formula C10H9NO2 B15072764 6-methoxyisoquinolin-3(2H)-one

6-methoxyisoquinolin-3(2H)-one

Cat. No.: B15072764
M. Wt: 175.18 g/mol
InChI Key: LSNUWPHRKQQRNF-UHFFFAOYSA-N
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Description

6-Methoxyisoquinolin-3(2H)-one is a heterocyclic organic compound with the molecular formula C10H9NO2 It is a derivative of isoquinoline, featuring a methoxy group at the 6-position and a keto group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxyisoquinolin-3(2H)-one typically involves the following steps:

    Starting Material: The synthesis begins with benzaldehyde, which undergoes nitration to form m-methoxybenzaldehyde.

    Reduction and Diazotization: The m-methoxybenzaldehyde is then reduced, diazotized, hydrolyzed, and methylated to yield 3-methoxybenzaldehyde.

    Condensation and Reduction: The 3-methoxybenzaldehyde is condensed with nitromethane to form a Schiff base, which is subsequently reduced using aluminum hydride to produce p-phenylethylamine.

    Pictet-Spengler Reaction: The p-phenylethylamine undergoes a Pictet-Spengler reaction with 40% aqueous formaldehyde to form 6-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Dehydrogenation: Finally, the 6-methoxy-1,2,3,4-tetrahydroisoquinoline is dehydrogenated to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyisoquinolin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-Methoxyisoquinolin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methoxyisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyisoquinoline: Similar in structure but lacks the keto group at the 3-position.

    6-Methoxyquinoline: Contains a quinoline ring instead of an isoquinoline ring.

    6-Methoxyquinoxaline: Features a quinoxaline ring with a methoxy group at the 6-position.

Uniqueness

6-Methoxyisoquinolin-3(2H)-one is unique due to the presence of both a methoxy group and a keto group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

6-methoxy-4H-isoquinolin-3-one

InChI

InChI=1S/C10H9NO2/c1-13-9-3-2-7-6-11-10(12)5-8(7)4-9/h2-4,6H,5H2,1H3

InChI Key

LSNUWPHRKQQRNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=NC(=O)C2

Origin of Product

United States

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